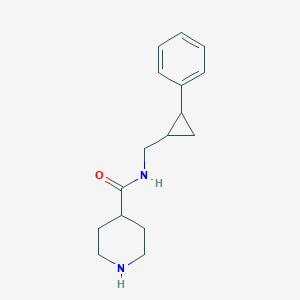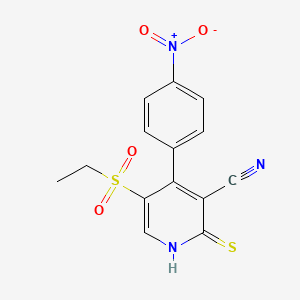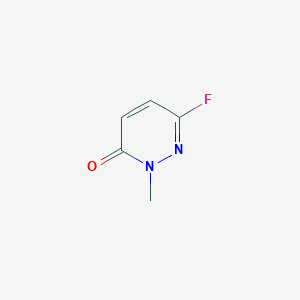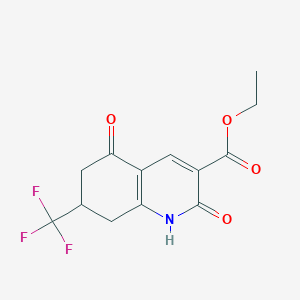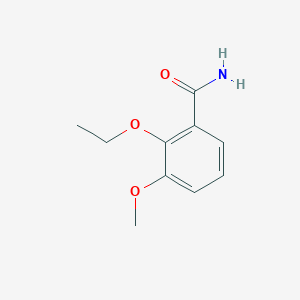
2-Ethoxy-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-methoxybenzamide is an organic compound belonging to the benzamide class It is characterized by the presence of an ethoxy group at the second position and a methoxy group at the third position on the benzene ring, along with an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxy-3-methoxybenzamide can be synthesized through the condensation of 2-ethoxy-3-methoxybenzoic acid with an appropriate amine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine to form the amide bond. The reaction is usually carried out under reflux conditions in an inert solvent like tetrahydrofuran or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as Lewis acids (e.g., zinc chloride) can also be employed to facilitate the reaction. Ultrasonic irradiation has been reported to improve reaction rates and yields in the synthesis of benzamides .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol solvents.
Major Products
Oxidation: 2-Ethoxy-3-methoxybenzoic acid.
Reduction: 2-Ethoxy-3-methoxyaniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other materials due to its functional groups that can undergo further chemical modifications.
Mécanisme D'action
The mechanism of action of 2-ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of oxidative stress pathways and modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxybenzamide: Similar structure but with two methoxy groups instead of an ethoxy and a methoxy group.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group and a methyl group instead of ethoxy and methoxy groups.
Uniqueness
2-Ethoxy-3-methoxybenzamide is unique due to the specific positioning of its ethoxy and methoxy groups, which can influence its reactivity and interaction with biological targets. This unique structure can result in different pharmacological and chemical properties compared to its analogs .
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-ethoxy-3-methoxybenzamide |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3,(H2,11,12) |
Clé InChI |
HZOUGAKDMBPCNE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC=C1OC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine](/img/structure/B15229740.png)

![Ethyl2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15229750.png)
![3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15229755.png)
![Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15229769.png)
![1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B15229776.png)
